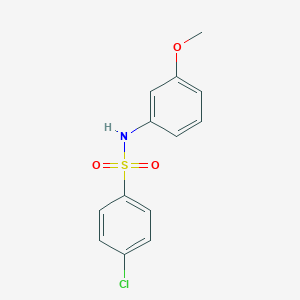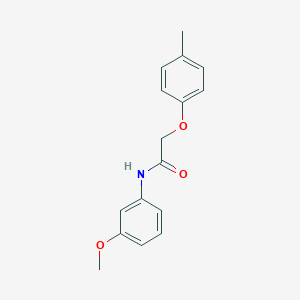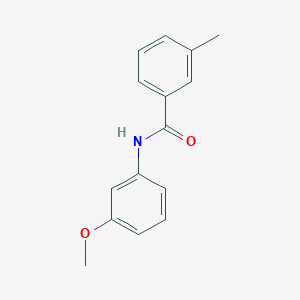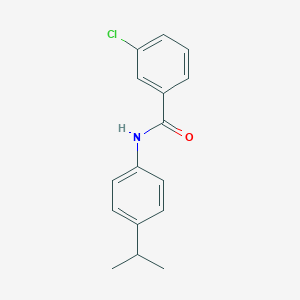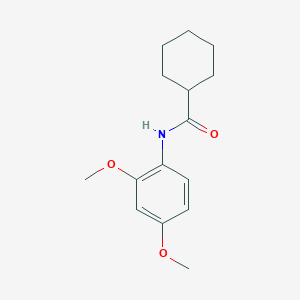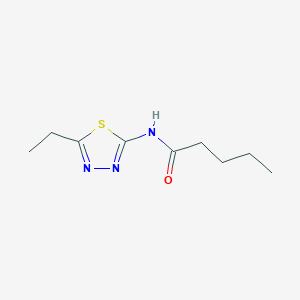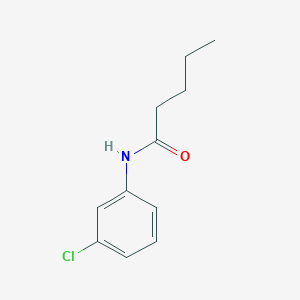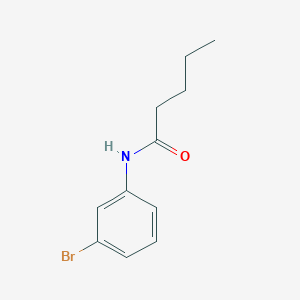![molecular formula C14H9N3S2 B291964 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B291964.png)
6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole, also known as PTT, is a heterocyclic compound that has been the subject of significant scientific research in recent years. PTT is a member of the imidazo[2,1-b][1,3,4]thiadiazole class of compounds, which have been found to exhibit a range of interesting biological properties. In
Mechanism of Action
The mechanism of action of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell division and growth. 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has also been found to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has been found to have anti-inflammatory and antioxidant properties. Studies have also suggested that 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole may have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is its potent anti-cancer activity, making it a valuable tool for cancer research. However, there are also some limitations to using 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole in lab experiments. 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has been found to be unstable in certain conditions, and its solubility can be a challenge. In addition, the mechanism of action of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is not fully understood, making it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole. One area of interest is the development of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole-based anti-cancer drugs. Studies have shown that 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has potent anti-cancer activity, and further research is needed to develop 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives that can be used in clinical settings. Another area of interest is the investigation of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole's neuroprotective effects, and its potential use in the treatment of neurodegenerative diseases. Overall, 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is a promising compound with a range of interesting biological properties, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with thiosemicarbazide to yield 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole. This method has been found to be efficient and reproducible, with high yields of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole obtained.
Scientific Research Applications
6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has been found to exhibit a range of interesting biological properties, making it a promising candidate for scientific research. One of the most significant applications of 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole is in the field of cancer research. Studies have shown that 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has potent anti-cancer activity, with the ability to inhibit the growth of a range of cancer cell lines. 6-Phenyl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of anti-cancer drugs.
properties
Molecular Formula |
C14H9N3S2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
6-phenyl-2-thiophen-2-ylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9N3S2/c1-2-5-10(6-3-1)11-9-17-14(15-11)19-13(16-17)12-7-4-8-18-12/h1-9H |
InChI Key |
YNIGCLYLGXAIDI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



